molecular formula C4H11ClN2O B022036 (R)-2-Aminobutanamide hydrochloride CAS No. 103765-03-3

(R)-2-Aminobutanamide hydrochloride

Cat. No.: B022036
CAS No.: 103765-03-3
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-AENDTGMFSA-N
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Description

®-2-Aminobutanamide hydrochloride is a chiral amide compound with the molecular formula C4H11ClN2O. It is a derivative of butanamide, where the amino group is attached to the second carbon in the R-configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

®-2-Aminobutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of a compound like “®-2-Aminobutanamide hydrochloride” would depend on its biological target. As an amide, it could potentially interact with a variety of biological molecules .

Safety and Hazards

The safety and hazards associated with a compound like “®-2-Aminobutanamide hydrochloride” would depend on its specific chemical and physical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound like “®-2-Aminobutanamide hydrochloride” would depend on its potential applications. This could include further studies into its synthesis, its potential biological activity, and its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminobutanamide hydrochloride typically involves the reaction of ®-2-aminobutyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield ®-2-Aminobutanamide, which is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-Aminobutanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminobutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amides and amines.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutanamide hydrochloride: The enantiomer of ®-2-Aminobutanamide hydrochloride, differing in the spatial arrangement of the amino group.

    2-Aminobutyric acid: The parent compound, lacking the amide group.

    Butanamide: The non-chiral version of the compound.

Uniqueness

®-2-Aminobutanamide hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(2R)-2-aminobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584887
Record name (2R)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103765-03-3
Record name (2R)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-aminobutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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